Welcome to the BenchChem Online Store!
molecular formula C22H28N2O3 B8409510 1-(Cyclopentyl)methyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione

1-(Cyclopentyl)methyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione

Cat. No. B8409510
M. Wt: 368.5 g/mol
InChI Key: SKYCPIQXNBOUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05922727

Procedure details

5-Isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione and (cyclopentyl)methyl toluenesulfonate were reacted by the same method with example 20 to obtain the titled compound (84 mg).
Name
5-Isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(cyclopentyl)methyl toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5](=[O:21])[NH:6][C:7](=[O:20])[NH:8][C:9]=1[C:10](=[O:19])[C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=1)([CH3:3])[CH3:2].C1(C)C(S(O[CH2:32][CH:33]2[CH2:37][CH2:36][CH2:35][CH2:34]2)(=O)=O)=CC=CC=1>>[CH:33]1([CH2:32][N:8]2[C:9]([C:10](=[O:19])[C:11]3[CH:12]=[C:13]([CH3:18])[CH:14]=[C:15]([CH3:17])[CH:16]=3)=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:21])[NH:6][C:7]2=[O:20])[CH2:37][CH2:36][CH2:35][CH2:34]1

Inputs

Step One
Name
5-Isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C(NC(NC1C(C1=CC(=CC(=C1)C)C)=O)=O)=O
Name
(cyclopentyl)methyl toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OCC1CCCC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CN1C(NC(C(=C1C(C1=CC(=CC(=C1)C)C)=O)C(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.